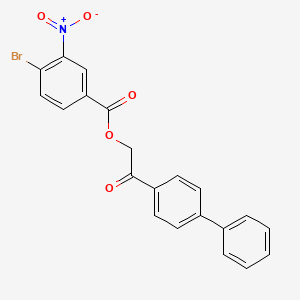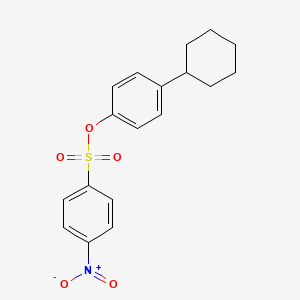![molecular formula C18H23ClN2O B10885695 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)
[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is a complex organic compound with the molecular formula C18H23ClN2O This compound features a bicyclo[221]heptane ring system, a piperazine ring, and a chlorophenyl group, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as Pt(II) and Au(I) . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorophenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including its affinity for serotonin receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparación Con Compuestos Similares
Similar Compounds
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3,4-DIMETHOXYPHENYL)METHANONE
- (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE ETHANEDIOATE
Uniqueness
Compared to similar compounds, (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H23ClN2O |
|---|---|
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H23ClN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2 |
Clave InChI |
CSQIPDRJAUDPME-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


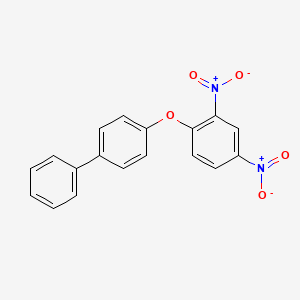
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)
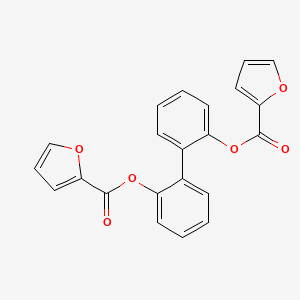

![N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885640.png)
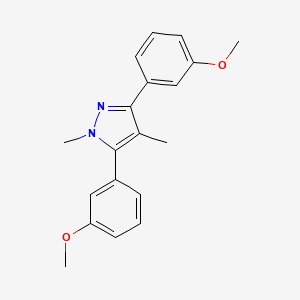
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885651.png)
![4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10885657.png)
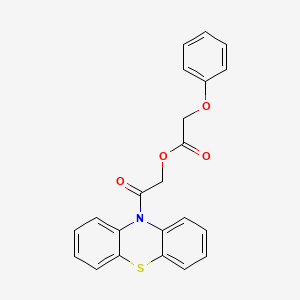
![1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10885664.png)
![4,4'-[(2-chlorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B10885673.png)
![Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885682.png)
